Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogues has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis
The molecular structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester . The average mass of the molecule is 216.236 Da .Chemical Reactions Analysis
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been found to react with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates .Scientific Research Applications
1. Medicine
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
3. Anticoagulant Drug Discovery
5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, a type of pyrazole derivative, have been used in the discovery of anticoagulant drugs . Specifically, they have been used in the discovery of Factor Xia inhibitors . The binding mode of these inhibitors with Factor Xia was studied, and the results suggest that the 2-methylcyclopropanecarboxamide group of these inhibitors binds to Factor Xia in a highly efficient manner .
4. Synthesis of Other Chemical Compounds
Pyrazole derivatives are used in the synthesis of other chemical compounds . For example, 3-methyl-1-phenyl-1H-pyrazol-5-ol was synthesized using Nano-ZnO as a catalyst .
5. Reaction with Oxiranes
“Ethyl 3-phenyl-1H-pyrazole-5-carboxylate” reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction has been studied for its potential applications in organic synthesis .
6. Photoluminescent Materials
1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazole derivatives, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
7. Antimicrobial Action
An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well as three gram-positive and gram-negative bacteria .
8. Reaction with Oxiranes
“Ethyl 3-phenyl-1H-pyrazole-5-carboxylate” reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction has been studied for its potential applications in organic synthesis .
9. Coordination Chemistry
Pyrazoles have a wide range of applications in coordination chemistry . They can form complexes with various metals, which can be used in a variety of applications, including catalysis, magnetism, and luminescence .
10. Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in a variety of fields, including catalysis, materials science, and medicine .
11. Photoluminescent Materials
1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazole derivatives, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
12. Antimicrobial Action
An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well as three gram-positive and gram-negative bacteria .
Safety And Hazards
The safety data sheet for a similar compound, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
The future directions for the research and development of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate could include further exploration of its reactions with other compounds , and its potential applications in the design of pesticides . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
properties
IUPAC Name |
ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHJDRWBMQEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208057 | |
Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
CAS RN |
5932-30-9 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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